N'-[2-(2-bromo-4-methylphenoxy)ethyl]propane-1,3-diamine;oxalic acid
Description
N'-[2-(2-bromo-4-methylphenoxy)ethyl]propane-1,3-diamine;oxalic acid is an organic compound that features a brominated phenoxy group attached to an ethyl chain, which is further connected to a propanediamine moiety
Properties
IUPAC Name |
N'-[2-(2-bromo-4-methylphenoxy)ethyl]propane-1,3-diamine;oxalic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19BrN2O.C2H2O4/c1-10-3-4-12(11(13)9-10)16-8-7-15-6-2-5-14;3-1(4)2(5)6/h3-4,9,15H,2,5-8,14H2,1H3;(H,3,4)(H,5,6) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLJSWDDERIAARH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OCCNCCCN)Br.C(=O)(C(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21BrN2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N'-[2-(2-bromo-4-methylphenoxy)ethyl]propane-1,3-diamine;oxalic acid typically involves the reaction of 2-bromo-4-methylphenol with an appropriate ethylating agent to form the intermediate 2-(2-bromo-4-methylphenoxy)ethyl compound. This intermediate is then reacted with 1,3-propanediamine under controlled conditions to yield the desired product. The final step involves the formation of the oxalate salt by reacting the amine with oxalic acid.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N'-[2-(2-bromo-4-methylphenoxy)ethyl]propane-1,3-diamine;oxalic acid can undergo various chemical reactions, including:
Oxidation: The brominated phenoxy group can be oxidized under specific conditions.
Reduction: The compound can be reduced to remove the bromine atom.
Substitution: The bromine atom can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as sodium azide or potassium cyanide.
Major Products Formed
Oxidation: Formation of phenolic derivatives.
Reduction: Formation of de-brominated phenoxy compounds.
Substitution: Formation of substituted phenoxy derivatives.
Scientific Research Applications
N'-[2-(2-bromo-4-methylphenoxy)ethyl]propane-1,3-diamine;oxalic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use in the study of biological pathways and interactions.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N'-[2-(2-bromo-4-methylphenoxy)ethyl]propane-1,3-diamine;oxalic acid involves its interaction with specific molecular targets. The brominated phenoxy group may interact with cellular receptors or enzymes, leading to modulation of biological pathways. The ethyl and propanediamine moieties may enhance the compound’s ability to penetrate cell membranes and reach intracellular targets.
Comparison with Similar Compounds
Similar Compounds
- 2-(2-bromo-4-methylphenoxy)-N-(2-(3,4-dimethoxyphenyl)ethyl)acetamide
- 2-(2-bromo-4-methylphenoxy)-N-(2,4-dimethoxyphenyl)acetamide
- 2-(2-bromo-4-methylphenoxy)-N-(4-chloro-2,5-dimethoxyphenyl)acetamide
Uniqueness
N'-[2-(2-bromo-4-methylphenoxy)ethyl]propane-1,3-diamine;oxalic acid is unique due to its specific combination of a brominated phenoxy group with an ethyl chain and a propanediamine moiety. This unique structure may confer distinct biological and chemical properties, making it valuable for various applications.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
